![molecular formula C25H29N3O2S B1279809 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 913612-07-4](/img/structure/B1279809.png)
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound known for its significant pharmacological properties. It is commonly referred to as Brexpiprazole and is used primarily in the treatment of central nervous system disorders, including schizophrenia and major depressive disorder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one involves multiple steps. One common method includes the reaction of 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butanol with 3,4-dihydro-1H-quinolin-2-one under specific conditions. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the crystallization of its dihydrate form. The process includes cooling an aqueous alcohol solution containing the compound and an alkali, followed by the addition of water and stirring at controlled temperatures .
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .
Aplicaciones Científicas De Investigación
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of quinolinone derivatives.
Biology: Investigated for its effects on neurotransmitter systems.
Mecanismo De Acción
The compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors and alpha-1 adrenergic receptors. This unique mechanism helps in balancing neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and depression .
Comparación Con Compuestos Similares
Similar Compounds
Aripiprazole: Another antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Quetiapine: An antipsychotic that acts on multiple neurotransmitter receptors but has a different chemical structure.
Risperidone: Atypical antipsychotic with a different receptor binding profile.
Uniqueness
7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one is unique due to its balanced activity on both dopamine and serotonin receptors, providing a broader therapeutic spectrum with potentially fewer side effects compared to other antipsychotics .
Q & A
Q. Basic: What are the key synthetic routes for this compound, and how can oxidative dehydrogenation be optimized?
Methodological Answer:
The compound is synthesized via a multi-step route, with a critical oxidative dehydrogenation step converting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediates to the final product. Key steps include:
Intermediate Preparation : Alkylation of the quinolinone core with a halogenated butoxy chain.
Piperazine Coupling : Reaction with 4-benzo[b]thiophen-4-yl-piperazine under nucleophilic substitution conditions.
Oxidative Dehydrogenation : Use of oxidizing agents (e.g., DDQ or MnO₂) to aromatize the dihydroquinolinone ring.
Optimization Tips :
- Catalyst Selection : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purity Control : Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized species .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Oxidative Dehydrogenation | DDQ, toluene, reflux | 75–85 | |
Piperazine Coupling | K₂CO₃, DMF, 80°C, 12h | 60–70 |
Q. Basic: Which analytical techniques are effective for characterizing intermediates and impurities?
Methodological Answer:
Critical techniques include:
HPLC-MS : For identifying trace impurities (e.g., aripiprazole N-oxide, MM0961.03) and quantifying batch-to-batch variability .
NMR Spectroscopy : To confirm regioselectivity of the piperazine coupling and detect stereochemical anomalies.
X-ray Crystallography : Using SHELXL for resolving structural ambiguities (e.g., piperazine conformation) .
Table 2: Common Impurities and Detection Methods
Impurity (CAS) | HPLC Retention Time (min) | MS m/z | Reference |
---|---|---|---|
7-(4-Chlorobutoxy) derivative (120004-79-7) | 12.3 | 349.1 [M+H]⁺ | |
Aripiprazole N-oxide (573691-09-5) | 14.7 | 471.2 [M+H]⁺ |
Q. Advanced: How do structural modifications at the piperazine moiety influence dopamine receptor binding?
Methodological Answer:
Pharmacological activity is sensitive to substituents on the piperazine ring. Key findings:
- Antagonistic Activity : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in aripiprazole) enhance postsynaptic D₂ receptor antagonism (ED₅₀: 0.6 µmol/kg in apomorphine-induced stereotypy models) .
- Autoreceptor Agonism : Bulky substituents (e.g., benzo[b]thiophen-4-yl) improve dopamine autoreceptor activation (ED₅₀: 5.1 µmol/kg in GBL-induced DOPA synthesis assays) .
Experimental Design :
- Use in vivo models (e.g., mice) to measure dose-dependent inhibition of stereotypic behavior.
- Compare IC₅₀ values across analogs to establish structure-activity relationships (SAR).
Q. Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
Methodological Answer:
SHELXL-based refinement is critical for resolving:
Torsional Flexibility : Piperazine and butoxy chains often exhibit conformational disorder. Strategies include:
- High-resolution data collection (≤1.0 Å) to model split positions .
- TWIN commands for handling twinned crystals .
Hydrogen Bonding Networks : Use difference Fourier maps to locate solvent molecules (e.g., water or DMSO) in the lattice .
Case Study :
Aripiprazole derivatives show improved refinement with SHELXPRO for macromolecular interfaces, reducing R-factor discrepancies (<5%) .
Q. Advanced: How can researchers address pharmacological data discrepancies from synthetic variability?
Methodological Answer:
Discrepancies often arise from:
Impurity Profiles : Trace N-oxides (e.g., MM0961.03) may alter receptor binding. Mitigate via:
- Rigorous HPLC purification (≥99.5% purity) .
- Batch-wise activity screening to correlate impurities with potency loss.
Stereochemical Variance : Ensure enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) .
Data Reconciliation Workflow :
Characterize impurities (LC-MS/NMR).
Re-test pharmacological activity with purified batches.
Use multivariate analysis to isolate confounding variables (e.g., solvent residues) .
Propiedades
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-6,8,10,17-18H,1-2,7,9,11-16H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWOHKNPRBDADQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.